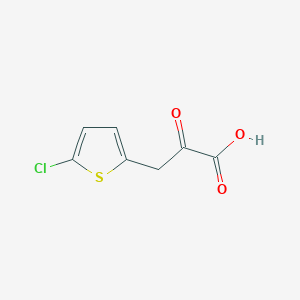
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It is a powder in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) . This indicates that the compound contains a thiophene ring with a chlorine atom at the 5th position and a propanoic acid group attached to the 3rd position .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 190.65 . The compound is stored at room temperature .Scientific Research Applications
Pharmacological Applications of Chlorogenic Acid
Chlorogenic Acid (CGA)
CGA is a polyphenol with a variety of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antidiabetic activities. It plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's multifaceted biological and pharmacological effects underscore the potential for compounds like 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid in scientific research and practical applications, especially in the development of natural safeguard food additives or pharmaceuticals (Naveed et al., 2018).
Role as Food Additive and Nutraceutical
Dual Role of Chlorogenic Acid
Beyond its pharmacological applications, chlorogenic acid demonstrates significant promise as a nutraceutical for the treatment of metabolic syndrome and associated disorders. Its antimicrobial properties against a wide range of organisms make it an attractive option for the food industry as a natural molecule for food preservation. This highlights the potential for similar compounds in enhancing food safety and quality, suggesting a research avenue for this compound in food science and technology (Santana-Gálvez et al., 2017).
Environmental and Toxicological Research
Fatty Acid Esters of 3-Monochloropropanediol
This review discusses a new group of chemical toxicants, including 3-MCPD esters, which are of concern due to their possible nephrotoxicity and testicular toxicity. The presence of these compounds in various food categories and their detection in human breast milk signify the environmental and health implications of chlorinated compounds. This underscores the importance of understanding the environmental fate and toxicological effects of chemical compounds, including this compound, for food safety and public health (Gao et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for “3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid” are not mentioned in the literature, thiophene derivatives in general are of significant interest in various fields, including medicinal chemistry, material science, and organic semiconductors . Therefore, future research could focus on exploring the potential applications of “this compound” in these areas.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPQLOKGMSHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)
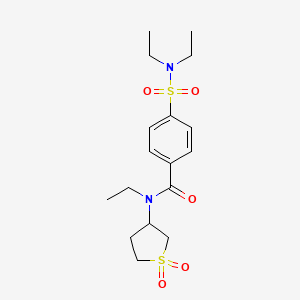
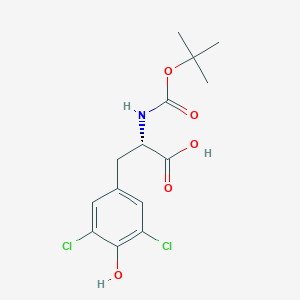
![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)
![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2661527.png)


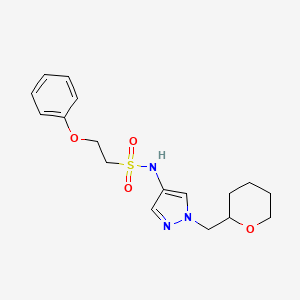
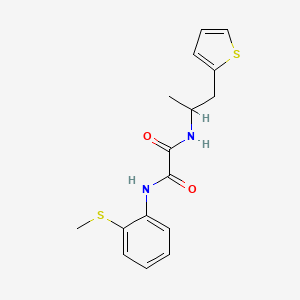

![4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2661534.png)
